molecular formula C10H10ClNO3S B1438842 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole CAS No. 1018186-60-1

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole

Cat. No. B1438842
M. Wt: 259.71 g/mol
InChI Key: FKEAONHKWDBRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzoxazole, which is an aromatic organic compound. It has a chloromethyl group (-CH2Cl) and an ethanesulfonyl group (-CH2CH2SO2-) attached to it .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through reactions like the Blanc chloromethylation . This reaction involves aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids .

Scientific Research Applications

Synthesis of Derivatives

A study describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an important precursor for creating a series of 3,5-disubstituted benzoxazoles. This compound, structurally related to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, is established as a promising heterocycle due to its potential pharmacological activities (Khodot & Rakitin, 2022).

Quantum Mechanical Studies

A paper focused on aromatic halogen-substituted sulfonamidobenzoxazole compounds, including ones similar to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, reveals their potential in light harvesting applications. These compounds were examined for stable conformations, electron distribution, and nonlinear optical properties, highlighting their significance in novel inhibitor molecules and light harvesting efficiency in DSSC's design (Mary et al., 2019).

Antimicrobial Activity

A research article discusses the synthesis of new benzoxazole derivatives, closely related to 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole, with potent in vitro antimicrobial activities. These derivatives show broad-spectrum activity against various microorganisms, emphasizing their potential in developing new antimicrobial agents (Tekiner-Gulbas et al., 2004).

Chemical Reactions and Applications

In another study, the reactivity of N-chloromethyl-2-thiono-benzoxazoles is explored. These compounds, structurally similar to the subject chemical, undergo nucleophilic substitution to form various fused systems, underscoring their versatility in chemical synthesis (Abdel-rahman et al., 1993).

Safety And Hazards

As with any chemical compound, handling “2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole” would require appropriate safety measures. It’s important to note that chloromethyl groups can be hazardous, and compounds containing these groups should be handled with care .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it proves useful in certain chemical reactions, research might focus on optimizing its synthesis or finding new reactions it can participate in .

properties

IUPAC Name

2-(chloromethyl)-5-ethylsulfonyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-2-16(13,14)7-3-4-9-8(5-7)12-10(6-11)15-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEAONHKWDBRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.